molecular formula C10H21ClN2O2 B3021656 tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride CAS No. 1523606-47-4

tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride

Cat. No. B3021656
CAS RN: 1523606-47-4
M. Wt: 236.74
InChI Key: KLTIDYSPQGAMQY-UHFFFAOYSA-N
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Description

“tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It is also known by other names such as “3-(Boc-amino)-3-ethylazetidine HCl” and “3-(Boc-amino)-3-ethylazetidine hydrochloride” among others .


Synthesis Analysis

The synthesis of compounds similar to “tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride” often involves the use of tert-butyl carbamate (Boc2O) under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride” includes a carbamate group, which is characterized by the presence of the -O-CO-NH- linkage . The InChI representation of the molecule is InChI=1S/C10H20N2O2.ClH/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4;/h11H,5-7H2,1-4H3,(H,12,13);1H .


Chemical Reactions Analysis

The carbamate group in “tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride” can participate in various chemical reactions. For instance, tert-butyl carbamates have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride” is 236.74 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 236.1291556 g/mol . The topological polar surface area is 50.4 Ų .

properties

IUPAC Name

tert-butyl N-(3-ethylazetidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4;/h11H,5-7H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTIDYSPQGAMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-ethylazetidin-3-yl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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